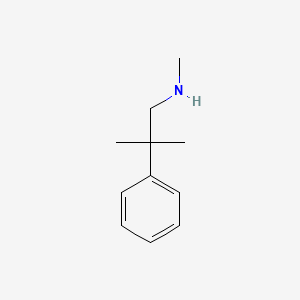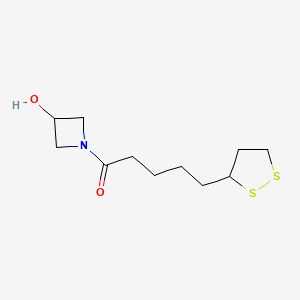
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one, also known as DT-010, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit promising pharmacological effects in various preclinical studies, making it a potential candidate for drug development.
Mecanismo De Acción
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of pro-inflammatory prostaglandins. 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one also inhibits the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one also inhibits the migration and invasion of cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one in lab experiments is its high potency and specificity. It has been shown to exhibit pharmacological effects at low concentrations, making it a potential candidate for drug development. However, one of the limitations of using 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one. One potential direction is to investigate its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study the pharmacokinetics and toxicity of 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one in vivo, which is essential for its development as a drug candidate. Additionally, further research is needed to understand the mechanism of action of 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one and its potential interactions with other drugs.
Métodos De Síntesis
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one can be synthesized using a multistep process, which involves the reaction of 3-hydroxyazetidine with 1,2-dithiolane-3-thione followed by the addition of 1-bromo-5-chloropentane. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-metastatic effects in various preclinical studies. 5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one has also been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
5-(dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S2/c13-9-7-12(8-9)11(14)4-2-1-3-10-5-6-15-16-10/h9-10,13H,1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGJQJBQVUTSFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)N2CC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2-Dithiolan-3-yl)-1-(3-hydroxyazetidin-1-yl)pentan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


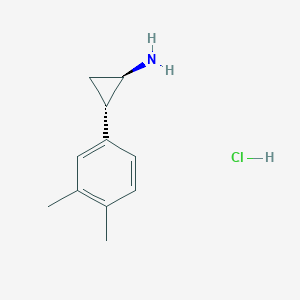
![[3-(3,3,3-Trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2394195.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2394197.png)
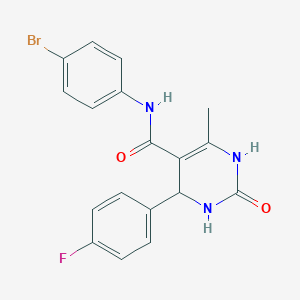

![N-(4-bromophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2394200.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2394202.png)
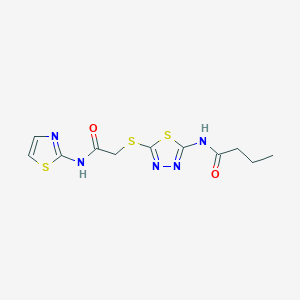
![N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2394205.png)

![(E)-N-[(2-chlorophenyl)methyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2394208.png)
